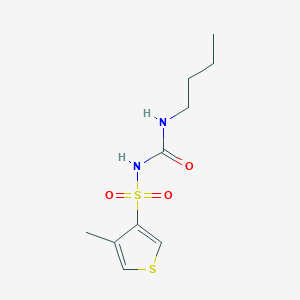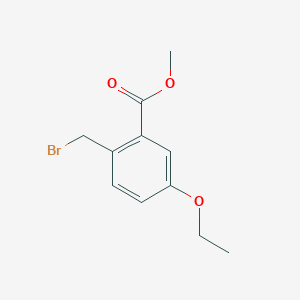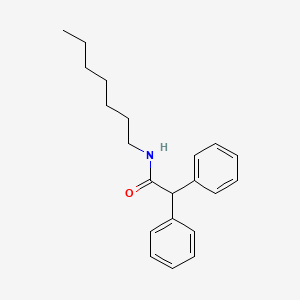
N-heptyl-2,2-diphenyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-heptyl-2,2-diphenyl-acetamide is an organic compound characterized by its heptyl chain attached to a diphenylacetamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-2,2-diphenyl-acetamide typically involves the reaction of heptylamine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-heptyl-2,2-diphenyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-heptyl-2,2-diphenyl-acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-heptyl-2,2-diphenyl-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N-diphenylacetamide: Lacks the heptyl chain, making it less hydrophobic.
N-octyl-2,2-diphenylacetamide: Similar structure but with an octyl chain instead of a heptyl chain.
N-hexyl-2,2-diphenylacetamide: Similar structure but with a hexyl chain instead of a heptyl chain
Uniqueness
N-heptyl-2,2-diphenyl-acetamide is unique due to its specific heptyl chain length, which can influence its solubility, hydrophobicity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C21H27NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-heptyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H27NO/c1-2-3-4-5-12-17-22-21(23)20(18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16,20H,2-5,12,17H2,1H3,(H,22,23) |
InChI Key |
IBIIEWDGOKIREP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
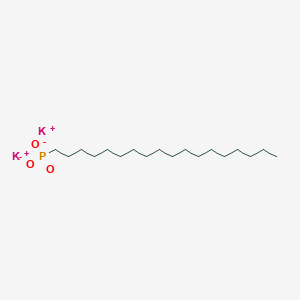



![7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol](/img/structure/B8627138.png)
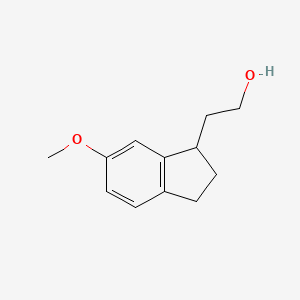
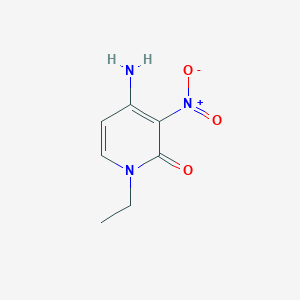
![1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one](/img/structure/B8627163.png)
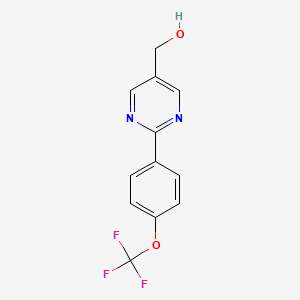

![4-[2-(Butan-2-ylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B8627186.png)
![Benzene, [[2,2-bis(methylthio)ethenyl]sulfonyl]-](/img/structure/B8627204.png)
